N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide
Description
N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a synthetic small molecule characterized by a cyclopenta[c]pyrazole core fused to a dihydro ring system. Key structural features include:
- A cyclohexenyl ethyl chain linked to the benzamide moiety, which may influence conformational flexibility and membrane permeability.
- A carboxamide group at the para position of the benzene ring, a common pharmacophore in kinase inhibitors and GPCR modulators.
This compound is cataloged under multiple identifiers, including ZINC1390530, AKOS005093464, and MCULE-1297689285, suggesting its availability for research use .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3N3O/c29-28(30,31)22-9-4-8-21(18-22)26-24-10-5-11-25(24)33-34(26)23-14-12-20(13-15-23)27(35)32-17-16-19-6-2-1-3-7-19/h4,6,8-9,12-15,18H,1-3,5,7,10-11,16-17H2,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWMTIFNHGNEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3C(=C4CCCC4=N3)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A cyclohexene moiety
- A trifluoromethyl phenyl group
- A cyclopenta[c]pyrazole core
This structural diversity suggests potential interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.
1. Receptor Interaction
Research indicates that compounds similar to this compound may act as antagonists or modulators for several receptors, particularly in the central nervous system. For example:
- Melanocortin Receptors : Compounds in this class have shown promise as melanocortin-5 receptor (MC5R) antagonists, which are involved in various physiological processes including energy homeostasis and inflammation .
2. Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The structural components allow for potential interactions with cancer cell signaling pathways. For instance:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial dysfunction, leading to decreased mitochondrial membrane potential .
Case Studies
- Study on Antitumor Effects : In vitro studies demonstrated that related compounds significantly inhibited the proliferation of cancer cell lines, suggesting that this compound may share similar mechanisms of action.
- Mechanistic Insights : Research has indicated that the compound may interfere with specific signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt pathway. This interference could lead to reduced cell viability and increased apoptosis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide exhibit significant anticancer properties. For instance, derivatives of cyclopenta[c]pyrazole have been studied for their ability to inhibit specific cancer cell lines, showcasing potential for development as anticancer agents .
2. Anti-inflammatory Properties
Studies have suggested that the structural components of this compound may contribute to anti-inflammatory effects. Compounds with similar pyrazole structures have been reported to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a suitable candidate for use in organic electronic devices. Its ability to act as a charge transport material can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2. Photovoltaic Applications
The incorporation of trifluoromethyl groups in the compound's structure can improve its light absorption properties, making it advantageous in the design of efficient solar cells. Research has shown that compounds with similar functionalities can lead to improved energy conversion efficiencies .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hypothetical Analogs and Inferred Properties
While specific data on this compound’s analogs are absent in the provided evidence, comparisons can be inferred based on its scaffold:
| Compound Feature | N-[2-(1-cyclohexenyl)ethyl]-…benzenecarboxamide | Hypothetical Analog A | Hypothetical Analog B |
|---|---|---|---|
| Core Structure | Cyclopenta[c]pyrazole | Pyrazole | Indole |
| Substituent at Pyrazole 3 | 3-(Trifluoromethyl)phenyl | 3-Chlorophenyl | 3-Methylphenyl |
| Side Chain | Cyclohexenyl ethyl | Benzyloxy | Piperazinyl |
| Predicted logP | High (due to CF₃ and cyclohexenyl) | Moderate (Cl group less lipophilic) | Low (polar piperazine) |
| Inferred Bioactivity | Potential kinase inhibition | Reduced potency (steric hindrance from Cl) | Enhanced solubility but lower target affinity |
Key Observations:
Trifluoromethyl vs. Halogen/Methyl Groups : The CF₃ group in the parent compound likely improves metabolic stability and binding affinity compared to chloro or methyl substituents, which may alter steric or electronic interactions .
Cyclohexenyl vs. Aromatic Chains : The cyclohexenyl ethyl chain could enhance membrane penetration over rigid aromatic chains (e.g., benzyloxy in Analog A) but may reduce water solubility.
Challenges in Predictive Modeling
For example, two compounds with identical cores but differing in side chains (e.g., cyclohexenyl vs. piperazinyl) could activate divergent signaling pathways, even if their Tanimoto coefficients suggest high similarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
